T-448 (free base)

概要

説明

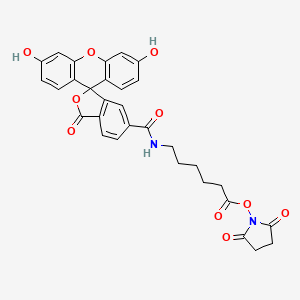

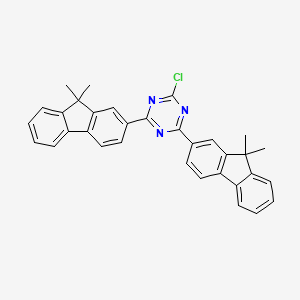

T-448 (free base) is a specific, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1, an H3K4 demethylase), with an IC50 of 22 nM . It enhances H3K4 methylation in primary cultured rat neurons .

Molecular Structure Analysis

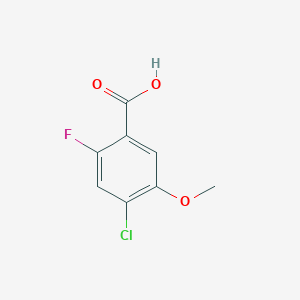

The molecular formula of T-448 (free base) is C17H20N4OS . The molecular weight is 328.43 . The SMILES representation is O=C(NC1=NN=C©S1)C2=CC=CC([C@H]3C@HC3)=C2 .Chemical Reactions Analysis

T-448 (free base) is known to inhibit LSD1 enzyme activity, which results in the enhancement of H3K4 methylation levels . This can lead to increased mRNA expression of neural plasticity-related genes, including brain-derived neurotrophic factor (Bdnf), and amelioration of learning dysfunction .Physical And Chemical Properties Analysis

The molecular weight of T-448 (free base) is 328.43 . Its molecular formula is C17H20N4OS .科学的研究の応用

Nuclear Physics and Molecular Modeling

The study by Belyshev et al. (2019) discusses the diversity of nuclear degrees of freedom in complex nuclei, focusing on the cluster model and shell model in the 44Ti nucleus. Although not directly related to T-448, this research highlights advanced methodologies in nuclear physics and molecular modeling, which could be relevant for studying the molecular structure and interactions of T-448 in various environments (Belyshev et al., 2019).

Medical Imaging and Diagnostics

The paper by Bottomley et al. (1984) reviews hydrogen NMR relaxation times and mechanisms in human and animal tissues, providing a comprehensive dataset that could be valuable for medical imaging techniques. Understanding the relaxation mechanisms and times is crucial for applications such as MRI, where contrast agents like T-448 might be used (Bottomley et al., 1984).

Nanotechnology and Material Science

Yun et al. (2015) discuss platinum-free counter electrodes in dye-sensitized solar cells, focusing on the stability and efficiency of alternative materials. This research could provide insights into the application of T-448 in similar fields, particularly if T-448 possesses unique electrical or optical properties that could be harnessed in nanotechnology or material science (Yun et al., 2015).

Bioinformatics and Genomic Research

Zalapa et al. (2012) discuss the use of next-generation sequencing (NGS) technologies for the development of microsatellite loci in plants. While not directly related to T-448, the methodologies in genomics and bioinformatics could be relevant for understanding the interaction of T-448 with biological systems at the molecular level (Zalapa et al., 2012).

作用機序

T-448 (free base) acts as a specific inhibitor of LSD1 enzyme activity . It enhances H3K4 methylation in primary cultured rat neurons but has little impact on the LSD1-GFI1B complex in human TF-1a erythroblasts . It increases brain H3K4 methylation and partially restores learning function in mice with NMDA receptor hypofunction .

Safety and Hazards

将来の方向性

T-448 (free base) shows unique therapeutic approaches for central nervous system disorders associated with epigenetic dysregulation . It has the potential to be used in the treatment of disorders associated with H3K4 methylation dysregulation, such as schizophrenia, autism spectrum disorders, intellectual disability disorders, and Huntington’s disease .

特性

IUPAC Name |

3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRYNOVKRKLADI-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@@H]3C[C@H]3NC4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-448 (free base) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B3028013.png)

![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)

![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)

![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)

![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)